Cas no 2137995-63-0 (1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine)

1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine is a heterocyclic compound featuring both pyrazole and imidazole moieties, offering versatile reactivity for synthetic applications. The presence of a bromine substituent at the 3-position of the pyrazole ring enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The methyl group on the pyrazole nitrogen improves stability, while the primary amine on the imidazole ring provides a functional handle for further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its bifunctional structure enables the development of biologically active molecules with tailored properties. Its well-defined reactivity profile makes it a reliable building block for medicinal chemistry and material science applications.
1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine structure
2137995-63-0 structure
Product Name:1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine
CAS No:2137995-63-0
MF:C8H10BrN5
MW:256.102499485016
CID:6216907
PubChem ID:165479315
Update Time:2025-05-21

1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine
    • EN300-1111303
    • 1-[(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine
    • 2137995-63-0
    • Inchi: 1S/C8H10BrN5/c1-13-4-6(7(9)12-13)5-14-3-2-11-8(14)10/h2-4H,5H2,1H3,(H2,10,11)
    • InChI Key: WJDJVISTZBUAQW-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN(C)N=1)CN1C=CN=C1N

Computed Properties

  • Exact Mass: 255.01196g/mol
  • Monoisotopic Mass: 255.01196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 61.7Ų

1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine Pricemore >>

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Additional information on 1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine

Introduction to 1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine (CAS No. 2137995-63-0)

1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine, also known by its CAS number 2137995-63-0, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of heterocyclic compounds, specifically featuring a combination of pyrazole and imidazole rings. The presence of a bromine atom at the 3-position of the pyrazole ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 1 and a bromine atom at position 3. The imidazole ring is attached via a methylene group (-CH2-) to the pyrazole ring, with an amine group (-NH2) located at position 2 of the imidazole. This arrangement creates a molecule with potential biological activity, particularly in receptor binding and enzyme inhibition studies.

Recent studies have highlighted the importance of heterocyclic compounds like 1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-imidazol-2-amine in medicinal chemistry. Researchers have explored its potential as a lead compound for developing novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. The bromine substituent plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with biological targets.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and yield, making it more accessible for large-scale production. The stability of the compound under various conditions has also been investigated, ensuring its suitability for pharmaceutical applications.

The pharmacological profile of 1-(3-bromo-1-methyl-1H-pyrazol-4-y)methyl-1H-imidazol-2-amine has been studied extensively. In vitro assays have demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases. Additionally, preliminary in vivo studies have shown promising results in animal models of inflammatory diseases, suggesting its potential as an anti-inflammatory agent.

The unique combination of structural features in this compound makes it an attractive candidate for further exploration in drug development. Its ability to modulate multiple biological targets simultaneously could lead to the development of multi-target drugs with enhanced efficacy and reduced side effects. Furthermore, ongoing research is focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity.

In conclusion, 1-(3-bromo-1-methyl-pyrazol-y)methyl-imidazol-amine) represents a promising molecule with diverse applications in organic chemistry and medicinal research. Its structural versatility and potential biological activity make it a valuable tool for advancing drug discovery efforts.

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